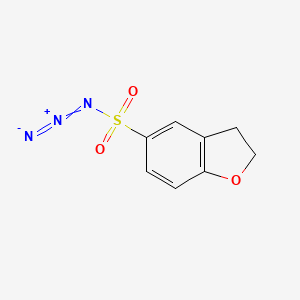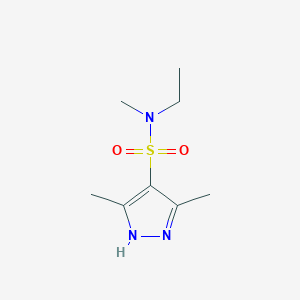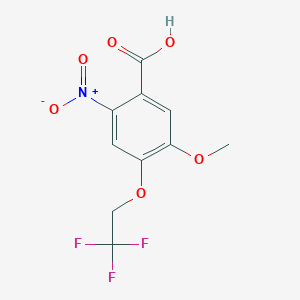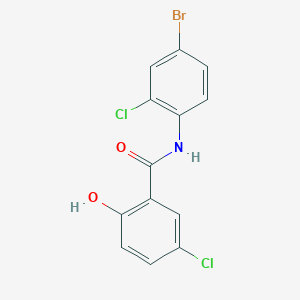
2-(Dimethylamino)-5-fluorobenzaldehyde
Übersicht
Beschreibung
The compound seems to be related to Dimethylaminoethyl acrylate , which is an unsaturated carboxylic acid ester having a tertiary amino group. It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, a synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been reported . This process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Cyclocondensation
One significant application involves its use in base-catalyzed cyclocondensation reactions. Although the study directly mentions derivatives like 2,6-dihalobenzaldehydes, the methodology can be relevant for structurally similar compounds, facilitating the synthesis of thiouracil derivatives, which have potential applications in medicinal chemistry (Al-Omar et al., 2010).
Spectral Behavior and Photophysical Parameters
Another application is in the domain of fluorophores, where derivatives of dimethylamino benzaldehyde, such as (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), have been synthesized. These compounds exhibit unique spectral behaviors and photophysical characteristics, making them suitable for applications in organic photoemitting diodes and as probes for determining critical micelle concentration of surfactants (Pannipara et al., 2015).
Synthesis of Chiral Amino Alcohols
The compound is also used in synthesizing chiral amino alcohols from L-Leucine, demonstrating its utility in creating chiral solvating agents for carboxylic acids, which are essential in various enantioselective synthesis processes (Li Yuan-yuan, 2011).
Antitumor Agents and Kinase Inhibitors
Moreover, derivatives of dimethylamino styrylquinoline synthesized from reactions involving dimethylamino benzaldehyde have shown significant antitumor activity and EGFR kinase inhibition, underscoring its potential in developing new anticancer drugs (El-Sayed et al., 2017).
Antibacterial Activities
Furthermore, hydrazone compounds derived from condensation reactions with dimethylaminobenzohydrazide have exhibited effective antibacterial properties, highlighting the compound's application in creating new antibacterial agents (He & Xue, 2021).
Safety And Hazards
The safety data sheet for Dimethylaminoethyl acrylate , a related compound, indicates that it is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life .
Zukünftige Richtungen
While specific future directions for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, research on related compounds like PDMAEMA is ongoing. For instance, PDMAEMA is being studied for its potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYBTUKEJLGZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)



![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)




![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)


![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)